8-Methoxy-2-methylquinoline

Flavor chemistry Pharmaceutical intermediates Analytical standards

Unlike liquid 2-methylquinoline, this C8-methoxy derivative is a stable crystalline solid (mp 122-126°C) enabling precise weighing and simple storage. It serves as a key intermediate for regioselective 5-bromo synthesis (86% yield) and cross-coupling reactions. EFSA-evaluated flavoring substance (FL-no: 14.164). Ideal for drug discovery and analytical reference standards.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 3033-80-5
Cat. No. B1296761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methylquinoline
CAS3033-80-5
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC)C=C1
InChIInChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3
InChIKeyOQXVXPBDSJQYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-methylquinoline (CAS 3033-80-5): Procurement-Grade Quinoline for Flavor and Pharmaceutical Intermediates


8-Methoxy-2-methylquinoline (CAS 3033-80-5), also known as 8-methoxyquinaldine, is a disubstituted quinoline derivative with the molecular formula C11H11NO (MW 173.21 g/mol) [1]. It is characterized by a methyl group at the C2 position and a methoxy group at the C8 position of the quinoline bicyclic framework. The compound exists as a white to almost white crystalline solid at ambient temperature with a melting point of 122.0–126.0°C, distinguishing it from the liquid state of its parent analog 2-methylquinoline [2]. It serves primarily as a synthetic intermediate in pharmaceutical development and as a flavoring substance evaluated within regulatory frameworks [3].

Why Generic Substitution Fails for 8-Methoxy-2-methylquinoline (CAS 3033-80-5): The C8-Methoxy Differentiation


Substituting 8-methoxy-2-methylquinoline with unsubstituted 2-methylquinoline (quinaldine) or other positional isomers introduces material differences in physical state, handling logistics, and synthetic utility that procurement teams cannot overlook. While 2-methylquinoline is an air-sensitive, darkening oily liquid, 8-methoxy-2-methylquinoline is a stable crystalline solid that enables more precise weighing and simpler storage protocols [1]. Furthermore, the C8-methoxy substituent confers a predicted LogP of approximately 2.30–2.70, indicating enhanced lipophilicity relative to the parent scaffold . This substitution pattern also creates a distinct synthetic handle for further derivatization, as demonstrated in its direct use as a precursor to 5-bromo-8-methoxy-2-methylquinoline, an intermediate in heterocyclic medicinal chemistry . Such differences in physicochemical properties and downstream reactivity render simple in-class substitution technically inappropriate for applications requiring precise physicochemical or synthetic specifications.

Product-Specific Quantitative Evidence Guide for 8-Methoxy-2-methylquinoline (CAS 3033-80-5): Comparative Data for Procurement Decisions


Physical State Differentiation: Crystalline Solid versus Air-Sensitive Liquid Improves Handling

8-Methoxy-2-methylquinoline exists as a white to almost white crystalline solid with a melting point of 122.0–126.0°C, contrasting sharply with the unsubstituted parent analog 2-methylquinoline (quinaldine), which is a colorless oily liquid that darkens to reddish-brown upon air exposure [1]. This solid-state morphology eliminates issues of air-induced discoloration and simplifies precise gravimetric handling in laboratory and pilot-scale operations. Quantitatively, the melting point of 122.0–126.0°C provides a clear, measurable quality control parameter that is absent in liquid-state analogs [2].

Flavor chemistry Pharmaceutical intermediates Analytical standards

Lipophilicity Differentiation: Predicted LogP of 2.30–2.70 Enhances Organic Phase Partitioning

8-Methoxy-2-methylquinoline exhibits a predicted LogP (octanol-water partition coefficient) in the range of 2.30–2.70, reflecting the contribution of the C8-methoxy substituent to overall lipophilicity . This represents a measurable shift in partitioning behavior relative to the unsubstituted parent scaffold. The predicted pKa of 4.13 ± 0.50 further defines the compound's ionization profile, with implications for solubility and extraction workflows . While experimental LogP data for direct comparators under identical conditions are not available, computational predictions from multiple authoritative sources (ACD/Labs, XLogP3) consistently place 8-methoxy-2-methylquinoline in a moderately lipophilic range that differs meaningfully from more hydrophilic quinoline derivatives [1].

Medicinal chemistry Lipophilicity Pharmacokinetics

Synthetic Utility: Direct Precursor to 5-Bromo-8-methoxy-2-methylquinoline in Heterocyclic Derivatization

8-Methoxy-2-methylquinoline serves as a direct synthetic precursor to 5-bromo-8-methoxy-2-methylquinoline, a brominated building block for subsequent cross-coupling reactions in medicinal chemistry programs . A documented synthetic protocol describes the bromination of 8-methoxy-2-methylquinoline (1.21 g, 6.96 mmol) with bromine (1.35 g, 8.42 mmol) to yield the 5-bromo derivative as a yellow solid (1.52 g, 86% yield) . This regioselective functionalization at the C5 position leverages the electronic directing effects of the C8-methoxy and C2-methyl substituents, a reactivity profile that would not be accessible from unsubstituted or differently substituted quinoline scaffolds without the specific substitution pattern present in 8-methoxy-2-methylquinoline .

Heterocyclic chemistry Cross-coupling Synthetic methodology

Flavor Regulatory Status: Evaluated in EFSA FGE.77Rev3 as Part of Quinoline Derivatives Group

8-Methoxy-2-methylquinoline is included within the scope of EFSA Flavouring Group Evaluation 77, Revision 3 (FGE.77Rev3), which considers pyridine, pyrrole, and quinoline derivatives evaluated by JECFA at its 63rd meeting [1]. This regulatory evaluation establishes a documented safety assessment framework that distinguishes evaluated flavoring substances from structurally related quinoline derivatives that lack equivalent regulatory review. The compound falls under FL-no: 14.164 (8-methoxy-2-methylquinoline) in the European Union flavoring substances registry, with JECFA evaluation indicating no safety concern at estimated dietary intake levels [2]. This contrasts with structurally related compounds such as 6-methylquinoline, for which additional genotoxicity data were specifically required in the revision of FGE.77 [3].

Flavor regulation Food safety Regulatory compliance

Best Research and Industrial Application Scenarios for 8-Methoxy-2-methylquinoline (CAS 3033-80-5)


Precursor for C5-Functionalized Quinoline Building Blocks in Medicinal Chemistry

8-Methoxy-2-methylquinoline is employed as the direct starting material for the regioselective synthesis of 5-bromo-8-methoxy-2-methylquinoline, achieving an 86% isolated yield under standard electrophilic bromination conditions . This brominated derivative serves as a versatile building block for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid construction of C5-arylated or C5-aminated quinoline libraries for drug discovery programs. The substitution pattern (C8-methoxy, C2-methyl) is retained throughout these transformations, providing a defined scaffold for structure-activity relationship studies .

Regulatory-Compliant Quinoline Flavoring Component in Food and Fragrance Formulations

As a flavoring substance evaluated under EFSA FGE.77Rev3 and assigned FL-no: 14.164, 8-methoxy-2-methylquinoline is suitable for use in food flavor formulations requiring documented regulatory assessment [1]. Its inclusion in the EU flavoring substances registry provides a compliance pathway that may not exist for unevaluated quinoline derivatives. The compound's quinoline-type aroma profile makes it relevant for savory, roasted, and smoky flavor compositions, while its solid crystalline form facilitates precise dosing in formulation development [2].

Analytical Reference Standard for Quinoline-Derivative Identification and Quantitation

With commercially available purity specifications of ≥98% (GC) and a well-defined melting point of 122.0–126.0°C, 8-methoxy-2-methylquinoline serves as an analytical reference standard for the identification and quantitation of quinoline derivatives in complex matrices [3]. Its solid crystalline morphology and air stability relative to liquid quinaldine enable long-term storage and reproducible standard preparation for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) calibration workflows .

Lipophilic Quinoline Scaffold for Pharmacokinetic Property Optimization

The predicted LogP range of 2.30–2.70 and pKa of approximately 4.13 establish 8-methoxy-2-methylquinoline as a moderately lipophilic, weakly basic heterocyclic scaffold . These physicochemical properties support its use as a core structure in medicinal chemistry programs targeting central nervous system (CNS) penetration or intracellular targets where balanced lipophilicity is required. The methoxy group at C8 provides a synthetic handle for further modification while modulating lipophilicity relative to unsubstituted quinoline cores .

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